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Compound of Interest

Compound Name: alpha-L-glucopyranose

Cat. No.: B3052952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the

characterization and study of enzymes known to utilize alpha-L-glucopyranose as a

substrate. Given the stereospecificity of most enzymes, which typically recognize D-glucose,

the enzymes described herein represent unique instances of biocatalysts capable of acting on

the L-enantiomer of glucose. This information is valuable for researchers in fields ranging from

microbial metabolism and enzymology to synthetic biology and drug development.

L-Glucose Dehydrogenase (LgdA) from Paracoccus
sp. 43P
Paracoccus sp. 43P, a soil bacterium, has been identified to possess a specific catabolic

pathway for L-glucose, initiated by the NAD+-dependent enzyme L-glucose dehydrogenase

(LgdA). This enzyme catalyzes the oxidation of L-glucose to L-glucono-1,5-lactone, which is the

first step in its conversion to central metabolites.

Quantitative Data
The kinetic parameters of purified recombinant L-glucose dehydrogenase (LgdA) from

Paracoccus sp. 43P have been determined for various substrates.
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Substrate K_m_ (mM) k_cat_ (min⁻¹)
k_cat_/K_m_
(min⁻¹·mM⁻¹)

L-Glucose 44.4 ± 6.3 710 ± 24 16.0

scyllo-Inositol 5.3 ± 0.3 11,000 ± 200 2,100

myo-Inositol 81.0 ± 5.0 7,800 ± 200 96.3

D-Glucose 1,100 ± 100 1,200 ± 40 1.1

Data sourced from a study on the L-glucose catabolic pathway in Paracoccus species 43P.

Metabolic Pathway
The catabolism of L-glucose in Paracoccus sp. 43P proceeds through a multi-step enzymatic

pathway, ultimately yielding intermediates of central metabolism.
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L-Glucose catabolic pathway initiation in Paracoccus sp. 43P.

Experimental Protocol: Assay for L-Glucose
Dehydrogenase (LgdA) Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of L-

glucose dehydrogenase by monitoring the production of NADH.

Materials:

Purified LgdA enzyme solution

alpha-L-Glucopyranose solution (substrate)

NAD+ solution
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Tris-HCl buffer (100 mM, pH 8.0)

Spectrophotometer capable of measuring absorbance at 340 nm

Cuvettes (1 cm path length)

Micropipettes and tips

Procedure:

Prepare the reaction mixture: In a 1 ml cuvette, combine the following reagents:

850 µl of 100 mM Tris-HCl, pH 8.0

100 µl of 10 mM NAD+ solution (final concentration 1 mM)

50 µl of L-glucose solution of varying concentrations (e.g., 0-100 mM final concentration

for K_m_ determination)

Equilibrate the mixture: Incubate the cuvette at 25°C for 5 minutes to ensure the reaction

mixture reaches the desired temperature.

Initiate the reaction: Add a small, known amount of purified LgdA enzyme solution to the

cuvette and mix gently by inversion.

Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the

increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes). The

rate of NADH formation is directly proportional to the enzyme activity.

Calculate the enzyme activity: The rate of reaction (V) is calculated from the linear portion of

the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220

M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that

catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
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Workflow for L-Glucose Dehydrogenase (LgdA) activity assay.
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D-threo-Aldose 1-Dehydrogenase from Burkholderia
caryophylli
The bacterium Burkholderia caryophylli (previously known as Pseudomonas caryophylli)

possesses an enzyme named D-threo-aldose 1-dehydrogenase. This enzyme exhibits broad

substrate specificity and is capable of oxidizing L-glucose in the presence of NAD+.[1]

Quantitative Data
The kinetic parameters for the purified D-threo-aldose 1-dehydrogenase from Burkholderia

caryophylli have been reported.[1]

Substrate K_m_ (mM)

L-Glucose 15

L-Xylose 4.5

D-Arabinose 2.8

L-Fucose 2.1

Data from Sasajima & Sinskey (1979).[1]

The enzyme has an optimal pH of 10 and a molecular weight of approximately 70,000 Da.[1]

Reaction Catalyzed
D-threo-aldose 1-dehydrogenase catalyzes the NAD+-dependent oxidation of the aldehyde

group of various aldoses, including L-glucose.

alpha-L-Glucopyranose L-Glucono-1,5-lactone

 D-threo-aldose 1-dehydrogenase
NAD+ -> NADH
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Reaction catalyzed by D-threo-aldose 1-dehydrogenase.
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Experimental Protocol: Assay for D-threo-Aldose 1-
Dehydrogenase Activity
This protocol is adapted from general dehydrogenase assays and the specific information

available for D-threo-aldose 1-dehydrogenase.

Materials:

Purified D-threo-aldose 1-dehydrogenase enzyme solution

alpha-L-Glucopyranose solution (substrate)

NAD+ solution

Glycine-NaOH buffer (100 mM, pH 10.0)

Spectrophotometer capable of measuring absorbance at 340 nm

Cuvettes (1 cm path length)

Micropipettes and tips

Procedure:

Prepare the reaction mixture: In a 1 ml cuvette, combine the following reagents:

850 µl of 100 mM Glycine-NaOH, pH 10.0

100 µl of 10 mM NAD+ solution (final concentration 1 mM)

50 µl of L-glucose solution of varying concentrations (e.g., 0-50 mM final concentration for

K_m_ determination)

Equilibrate the mixture: Incubate the cuvette at a suitable temperature (e.g., 30°C) for 5

minutes.

Initiate the reaction: Add a known amount of the purified enzyme solution to the cuvette and

mix gently.
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Monitor the reaction: Immediately measure the increase in absorbance at 340 nm over time,

as described for the LgdA assay.

Calculate the enzyme activity: Calculate the rate of NADH formation using the Beer-Lambert

law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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